molecular formula C20H22N4 B6434692 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline CAS No. 2640835-52-3

4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline

Cat. No.: B6434692
CAS No.: 2640835-52-3
M. Wt: 318.4 g/mol
InChI Key: RXJXCMSKYDEGOX-UHFFFAOYSA-N
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Description

4-[4-(2-Phenylethyl)piperazin-1-yl]quinazoline is a synthetic small molecule based on the privileged quinazoline chemotype, a structure renowned for its broad utility in medicinal chemistry and drug discovery research . This compound features a quinazoline core linked to a 2-phenylethyl-substituted piperazine moiety, a strategic design that combines a planar, heteroaromatic system with a flexible solubilizing group. The quinazoline scaffold is a well-established and versatile template in scientific research, particularly known for its ability to interact with the adenosine triphosphate (ATP)-binding sites of various kinase enzymes . Numerous FDA-approved drugs, such as erlotinib, gefitinib, and lapatinib, are built upon the quinazoline structure, primarily functioning as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) family and other tyrosine kinases . The specific substitution pattern of this compound, featuring a piperazinyl side chain, is a common structural motif in the design of kinase inhibitors and has been investigated in related compounds for targeting receptors like the platelet-derived growth factor receptor (PDGFR) . As such, this molecule serves as a high-value chemical intermediate and a critical building block for researchers exploring novel bioactive compounds. Its primary applications include serving as a key precursor in the synthesis of targeted libraries for high-throughput screening, supporting structure-activity relationship (SAR) studies to optimize potency and selectivity, and acting as a model compound for investigating protein-ligand interactions through biochemical and biophysical assays . This product is intended for research use only by trained professionals in a laboratory setting. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-2-6-17(7-3-1)10-11-23-12-14-24(15-13-23)20-18-8-4-5-9-19(18)21-16-22-20/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJXCMSKYDEGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Structure Activity Relationship Sar of 4 4 2 Phenylethyl Piperazin 1 Yl Quinazoline and Analogues

General Principles of Quinazoline (B50416) Structure-Activity Relationships

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the fused ring system. mdpi.com The quinazoline nucleus itself, a bicyclic aromatic system, provides a rigid framework that can be appropriately decorated with functional groups to achieve desired interactions with target proteins.

Substitutions at various positions of the quinazoline ring have been extensively studied. For instance, modifications at the C2, C4, C6, and C7 positions have been shown to significantly influence the pharmacological profile of these compounds. nih.gov The 4-position, in particular, is a common site for substitution, and the introduction of an amino or a substituted amino group at this position is a hallmark of many potent kinase inhibitors. acs.org The nitrogen atoms within the pyrimidine (B1678525) ring of the quinazoline core can act as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets.

Role of the Piperazine (B1678402) Moiety in Ligand-Target Interactions and Binding Affinity

The piperazine ring in 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline serves as a flexible linker connecting the quinazoline core to the 2-phenylethyl group. This moiety is frequently incorporated into drug candidates to improve their pharmacological properties. ijrrjournal.com The non-planar, chair-like conformation of the piperazine ring allows its substituents to adopt various spatial orientations, which can be crucial for optimal interaction with the target binding site.

The two nitrogen atoms of the piperazine ring can participate in hydrogen bonding. The nitrogen atom attached to the quinazoline core at the C4 position is typically less basic, while the distal nitrogen atom, substituted with the 2-phenylethyl group, can be protonated at physiological pH. This positive charge can form ionic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartate or glutamate) in the target protein, thereby enhancing binding affinity.

Furthermore, the piperazine moiety often improves the aqueous solubility and pharmacokinetic profile of a drug molecule, which is a desirable feature for drug development. The flexibility of the piperazine ring allows the molecule to adapt its conformation to fit into the binding pocket, a concept often referred to as "conformational flexibility," which can contribute to a higher binding affinity.

Impact of the 2-Phenylethyl Substituent on Biological Activity and Receptor Selectivity

The 2-phenylethyl group attached to the distal nitrogen of the piperazine ring plays a significant role in determining the biological activity and receptor selectivity of this compound. This substituent can engage in various non-covalent interactions with the target protein.

The phenyl ring of the 2-phenylethyl group can participate in hydrophobic interactions with nonpolar pockets within the binding site. Additionally, it can form π-π stacking or cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The ethyl linker provides a degree of flexibility, allowing the phenyl ring to position itself optimally for these interactions.

Positional Isomerism and Substituent Effects on the Quinazoline Core (e.g., at C2, C4, C6, C7)

The biological activity of quinazoline derivatives is highly sensitive to the placement of substituents on the quinazoline core. In the case of this compound, the C2, C5, C6, C7, and C8 positions are unsubstituted.

C2 Position: The C2 position of the quinazoline ring is a common site for modification. The introduction of small alkyl or aryl groups, or hydrogen bond donors/acceptors at this position can significantly impact biological activity. researchgate.net An unsubstituted C2 position, as in the title compound, means that this position does not directly contribute to binding interactions, which can be a key differentiator in its SAR profile compared to many other quinazoline-based compounds.

C4 Position: The substitution at the C4 position is critical for the activity of many quinazoline derivatives. The 4-piperazinyl moiety in the title compound is a common feature in many biologically active molecules and is often essential for anchoring the molecule to its target. nih.gov

C6 and C7 Positions: The C6 and C7 positions are located on the benzene ring portion of the quinazoline core and are frequently substituted to enhance potency and modulate physicochemical properties. nih.gov Small, electron-donating groups such as methoxy (-OCH3) at these positions have been shown to increase the activity of some quinazoline-based inhibitors. nih.gov The absence of substituents at C6 and C7 in this compound suggests that its interaction with the target may not rely on the specific functionalities at these positions that are often exploited in other analogues.

The following table summarizes the general effects of substituents at different positions of the quinazoline core based on studies of various quinazoline derivatives.

PositionCommon SubstituentsGeneral Impact on Activity
C2 Small alkyl, aryl, amino groupsCan modulate potency and selectivity. researchgate.net
C4 Substituted amino groups (e.g., anilino, piperazinyl)Often crucial for target binding and potency. acs.org
C6 Methoxy, halogensCan enhance potency and influence pharmacokinetics. nih.gov
C7 Methoxy, solubilizing groupsOften used to improve solubility and potency. nih.gov

Rational Design of this compound Derivatives for Enhanced Biological Potency

One approach is to introduce small, lipophilic substituents at the C6 and C7 positions of the quinazoline core. For example, the addition of methoxy groups at these positions has been shown to enhance the inhibitory activity of some quinazoline-based kinase inhibitors. nih.gov This is often attributed to favorable interactions with the ATP binding site of kinases.

Another strategy involves modifying the 2-phenylethyl substituent. The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter its electronic properties and create opportunities for additional interactions with the target. For instance, a hydroxyl or methoxy group could act as a hydrogen bond donor or acceptor, respectively. The following table outlines some potential design strategies.

Molecular ComponentDesign StrategyRationale
Quinazoline Core Introduction of small substituents at C6 and C7 (e.g., -OCH3, -Cl)To enhance binding affinity and modulate physicochemical properties. nih.gov
Piperazine Linker Introduction of stereochemistry or conformational constraintsTo optimize the orientation of the substituents and improve binding.
2-Phenylethyl Group Substitution on the phenyl ring (e.g., -OH, -F, -CF3)To explore additional binding interactions and improve selectivity.
Quinazoline Core Substitution at the C2 positionTo probe for additional binding pockets and enhance potency. researchgate.net

By systematically applying these design principles and evaluating the resulting analogues, it is possible to develop new derivatives of this compound with enhanced biological potency and a more desirable pharmacological profile.

Mechanistic Investigations of 4 4 2 Phenylethyl Piperazin 1 Yl Quinazoline

Identification of Putative Molecular Targets

The biological activity of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline is likely attributable to its interaction with a range of molecular targets. Research on analogous compounds provides a strong basis for identifying these potential targets, which primarily include protein kinases, G-protein coupled receptors, and various enzymes.

Kinase Inhibition Mechanisms and Specific Kinase Family Targets

The quinazoline (B50416) core is a well-established ATP-competitive inhibitor of protein kinases, which are crucial regulators of cellular processes. The 4-anilinoquinazoline (B1210976) scaffold, in particular, is known to bind to the ATP site of kinases. zhanggroup.org

Derivatives of 4-piperazin-1-yl-quinazoline have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs). A notable target is the Platelet-Derived Growth Factor Receptor (PDGFR). nih.govmdpi.com By occupying the ATP-binding pocket, these compounds inhibit the autophosphorylation of the receptor, thereby blocking downstream signaling. mdpi.com

Furthermore, compounds with a similar structural framework have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov The mechanism involves the formation of hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. nih.gov Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) has also been reported for some 2-(piperazin-1-yl)quinazoline derivatives. chemmethod.com More recently, p21-activated kinase 4 (PAK4) has been identified as a target for certain 2,4-diaminoquinazoline derivatives containing a piperazine (B1678402) moiety. mdpi.comresearchgate.net

Target Kinase FamilySpecific Kinase TargetMechanism of InhibitionObserved in Analogue
Receptor Tyrosine Kinases (RTKs)PDGFRATP-competitive inhibition of receptor phosphorylation4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-quinazoline derivatives nih.gov
Receptor Tyrosine Kinases (RTKs)VEGFR-2Binding to the ATP pocket in the hinge region4-(piperazin-1-yl)quinolin-2(1H)-one derivatives nih.gov
Receptor Tyrosine Kinases (RTKs)EGFR/HER2Dual kinase inhibition6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives chemmethod.com
Serine/Threonine KinasesPAK4Inhibition of kinase activity2-(4-Substituted-piperazin-1-yl)-quinazoline-2,4-diamine derivatives mdpi.comresearchgate.net

G-Protein Coupled Receptor (GPCR) Modulation and Subtype Specificity

The quinazoline scaffold has also been implicated in the modulation of G-protein coupled receptors (GPCRs). Studies on various quinazoline derivatives have shown antagonist activity at specific GPCR subtypes. For instance, certain 2-aminoquinazoline (B112073) derivatives have been identified as effective antagonists of the A2A adenosine (B11128) receptor. mdpi.com

Additionally, a quinazolinone derivative has been reported to interact with the 5-hydroxytryptamine receptor 2A and the Mu-type opioid receptor. While research on the direct interaction of this compound with GPCRs is limited, the collective evidence suggests that this class of compounds has the potential for GPCR modulation, warranting further investigation into subtype specificity.

Putative GPCR TargetObserved ActivityCompound Class
A2A Adenosine ReceptorAntagonist2-aminoquinazoline derivatives mdpi.com
5-hydroxytryptamine receptor 2AInteractionQuinazolinone derivative
Mu-type opioid receptorInteractionQuinazolinone derivative

Other Enzymatic Interactions (e.g., DNA replication and repair enzymes, carbonic anhydrases)

Beyond kinases, the quinazoline nucleus is known to interact with other enzyme systems. A significant body of research has focused on the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Various quinazoline and quinazolinone derivatives have been shown to be potent inhibitors of several human CA isoforms, including CA I, II, IX, and XII. mdpi.comnih.govnih.gov The inhibition is often selective for the tumor-associated isoforms CA IX and XII. nih.gov

Another potential enzymatic target is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Piperazine-containing compounds have been developed as PARP inhibitors, suggesting that this compound could potentially interact with this enzyme. nih.gov

Enzyme TargetObserved ActivityCompound ClassRelevant Isoforms/Types
Carbonic Anhydrases (CAs)InhibitionQuinazoline-linked benzenesulfonamides mdpi.comnih.govhCA I, II, IX, XII
Poly (ADP-ribose) Polymerase (PARP)InhibitionPiperazine-containing thiouracil amides nih.govPARP1

Interference with Nucleic Acid Synthesis and Related Pathways

The quinazoline scaffold has been explored for its potential to interfere with nucleic acid synthesis. Research has led to the discovery of quinazolin-2-ylamino-quinazolin-4-ols as a novel class of inhibitors of bacterial DNA polymerase III. nih.gov This enzyme is essential for chromosomal DNA replication. Inhibition of this polymerase leads to the cessation of DNA synthesis and subsequent bacterial cell death. nih.gov This finding suggests that quinazoline derivatives could potentially interact with DNA replication machinery, although further studies are needed to determine if this extends to eukaryotic DNA polymerases.

Cellular Pathway Modulation and Biological Response

The interaction of this compound with its putative molecular targets can be expected to modulate various cellular signaling pathways, leading to specific biological responses.

Disruption of Cell Proliferation and Survival Signaling Pathways

The inhibition of receptor tyrosine kinases such as PDGFR, VEGFR, and EGFR/HER2 directly impacts key signaling pathways that are often dysregulated in proliferative diseases. These pathways include the Ras/MAPK and PI3K/Akt signaling cascades, which are central to cell proliferation, survival, and angiogenesis.

By inhibiting these upstream kinases, 4-piperazin-1-yl-quinazoline derivatives can lead to a downstream cascade of effects, including cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov For instance, inhibition of VEGFR-2 can disrupt angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov The antiproliferative effects of these compounds have been demonstrated in various cancer cell lines. nih.govchemmethod.com

Induction of Apoptosis in Cellular Models

Quinazoline derivatives are well-documented for their pro-apoptotic effects in various cancer cell lines. researchgate.netnih.gov Investigations into a novel compound like this compound would typically involve treating cancer cell lines with the compound and assessing various hallmarks of apoptosis.

Key areas of investigation would include:

Cell Viability Assays: Initial screening would involve assays such as the MTT or MTS assay to determine the cytotoxic concentration of the compound on different cancer cell lines.

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the population of Annexin V-positive cells would indicate the induction of apoptosis.

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. Assays to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) would be performed.

Mitochondrial Membrane Potential (ΔΨm): A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The use of fluorescent dyes like JC-1 or TMRM can be used to measure changes in ΔΨm.

Bcl-2 Family Protein Expression: Western blot analysis would be employed to examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. A shift in the ratio towards pro-apoptotic proteins would support the induction of apoptosis.

Modulation of Anti-Inflammatory Signaling Cascades

The quinazoline scaffold is a known pharmacophore in the development of anti-inflammatory agents. nih.govmdpi.comajpamc.comnih.gov Mechanistic studies for an uncharacterized compound would focus on its ability to modulate key inflammatory pathways.

Typical investigatory approaches would include:

Inhibition of Pro-inflammatory Cytokines: The effect of the compound on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages would be quantified using ELISA or qRT-PCR.

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Studies would investigate the compound's ability to inhibit the activation of NF-κB, which would involve assessing the phosphorylation and degradation of its inhibitory subunit, IκBα, and the nuclear translocation of NF-κB subunits (e.g., p65).

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) are also crucial in regulating inflammatory responses. Western blot analysis would be used to determine if the compound affects the phosphorylation and activation of these kinases.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Assays to determine the inhibitory activity of the compound against COX-1, COX-2, and various LOX enzymes would be conducted to see if it targets the arachidonic acid cascade.

Investigation of Neuroprotective Mechanisms

Certain quinazoline derivatives have shown potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Investigations into the neuroprotective potential of this compound would explore its effects on pathways relevant to neuronal survival and function.

Potential areas of research would be:

Protection against Oxidative Stress: The compound's ability to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or glutamate (B1630785) would be assessed. This could involve measuring reactive oxygen species (ROS) levels and cell viability.

Anti-excitotoxicity: The ability of the compound to protect neurons from excitotoxicity, a pathological process caused by excessive activation of glutamate receptors, would be investigated.

Modulation of Neuroinflammation: As neuroinflammation is a key component of many neurodegenerative diseases, the compound's anti-inflammatory effects in microglia and astrocytes would be relevant.

Inhibition of Cholinesterases: Given that some quinazolines are cholinesterase inhibitors, the compound would be tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

To identify the molecular targets of this compound, a comprehensive receptor binding and interaction profiling would be necessary. This is a critical step in understanding its mechanism of action and potential therapeutic applications.

Standard methodologies for this profiling include:

Radioligand Binding Assays: This technique is used to determine the affinity of the compound for a wide range of receptors, ion channels, and transporters. The compound would be tested for its ability to displace a known radiolabeled ligand from its target.

Enzyme Inhibition Assays: The compound would be screened against a panel of enzymes, particularly kinases, which are common targets for quinazoline-based molecules. nih.gov

Molecular Docking and Simulation: In silico methods such as molecular docking would be used to predict the binding mode and affinity of the compound to various potential protein targets. nih.gov Molecular dynamics simulations could further elucidate the stability of the ligand-receptor complex.

The following table summarizes the binding affinities of some quinazoline derivatives to various receptors, illustrating the types of data that would be sought for this compound.

Compound ClassTarget ReceptorBinding Affinity (Ki or IC50)
2-Aminoquinazoline DerivativesAdenosine A2A ReceptorKi values in the nanomolar range mdpi.com
Quinazolin-4(3H)-one Derivativesα2δ-1 subunit of Voltage-Gated Calcium ChannelsNanomolar affinities nih.gov
4-(Piperazin-1-yl)quinazoline DerivativesPlatelet-Derived Growth Factor Receptor (PDGFR)Potent inhibitors nih.gov
6-Chloro-4-phenyl-2-piperazin-1-yl-quinazoline5-hydroxytryptamine receptor 1AEC50: 17.5 µM ucsd.edu

Computational Chemistry and Molecular Modeling of 4 4 2 Phenylethyl Piperazin 1 Yl Quinazoline

Molecular Docking Simulations for Target Binding Prediction and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline, molecular docking simulations can be employed to identify potential protein targets and elucidate the specific interactions that govern its binding affinity.

The process would involve preparing a 3D structure of the compound and docking it into the binding sites of various known protein targets for quinazoline (B50416) and piperazine (B1678402) derivatives. These targets often include protein kinases, G-protein coupled receptors, and enzymes involved in cell signaling pathways. For instance, numerous quinazoline derivatives have been docked against the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.

A hypothetical docking study of this compound against a protein kinase, such as p21-activated kinase 4 (PAK4), would likely show the quinazoline ring forming hydrogen bonds with backbone residues in the hinge region of the kinase domain. The phenylethyl group could extend into a hydrophobic pocket, while the piperazine ring would act as a linker, positioning the two ends of the molecule for optimal interaction. The binding energy, or docking score, calculated from these simulations, provides an estimate of the binding affinity. A lower binding energy suggests a more stable protein-ligand complex.

Table 1: Example of Molecular Docking Results for a Quinazoline Derivative against Protein Kinase Targets

Target Protein PDB ID Docking Score (kcal/mol) Interacting Residues (Example)
PAK4 4ZJ6 -9.8 Leu398, Val332, Ala348
EGFR 1M17 -10.2 Met793, Leu718, Val726

Note: The data in this table is illustrative and based on docking studies of similar quinazoline derivatives against the specified targets. It does not represent actual results for this compound.

Structure-Based Drug Design Approaches Utilizing the Quinazoline and Piperazine Scaffolds

Structure-based drug design (SBDD) uses the 3D structural information of the target protein to guide the design of new ligands. The quinazoline and piperazine moieties serve as excellent scaffolds for SBDD due to their synthetic tractability and their ability to be modified to optimize interactions with a target.

If a crystal structure of a protein in complex with this compound or a closely related analog is available, SBDD can be used to propose modifications to the molecule to improve its binding affinity and selectivity. For example, if the phenylethyl group does not fully occupy a hydrophobic pocket, it could be extended or substituted with other lipophilic groups to enhance van der Waals interactions. Similarly, if there is an opportunity to form an additional hydrogen bond with the protein, a functional group, such as a hydroxyl or an amino group, could be added to the quinazoline ring.

Studies on quinazolin-4-amine (B77745) derivatives as Aurora A kinase inhibitors have demonstrated the utility of this approach. By exploiting subtle differences in the ATP-binding pockets of Aurora A and Aurora B kinases, researchers were able to design derivatives with high selectivity for Aurora A. This was achieved by modifying substituents on the quinazoline core to optimize interactions with specific residues in the target kinase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are common statistical methods used to build QSAR models. A robust QSAR model for quinazoline derivatives might reveal that descriptors related to hydrophobicity, molecular shape, and the presence of hydrogen bond donors and acceptors are important for activity. For example, a QSAR study on quinazoline analogues as tyrosine kinase inhibitors found that Estate Contribution descriptors, which account for both topological and electronic features, were crucial for predicting inhibitory activity.

Table 2: Example of Descriptors Used in a QSAR Model for Quinazoline Derivatives

Descriptor Type Descriptor Name Description Potential Influence on Activity
Electronic Dipole Moment A measure of the polarity of the molecule. Can influence interactions with polar residues in the binding site.
Topological Wiener Index A descriptor of molecular branching. Can affect how the molecule fits into the binding pocket.

Note: This table provides examples of descriptors that could be relevant in a QSAR study of this compound and its analogs.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore modeling can be used to design new molecules with the desired activity or to search large compound databases for molecules that match the pharmacophore, a process known as virtual screening.

A pharmacophore model for a class of compounds including this compound could be developed based on the structures of known active molecules. For example, a pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was successfully used to screen a database and identify new potential inhibitors. Such a model for our compound of interest might include an aromatic ring feature for the quinazoline core, a hydrogen bond acceptor for one of the nitrogen atoms in the quinazoline or piperazine rings, and a hydrophobic feature for the phenylethyl group.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual libraries of compounds. The molecules that match the pharmacophore are then subjected to further analysis, such as molecular docking, to prioritize them for experimental testing. This approach can significantly accelerate the discovery of new lead compounds.

Conformational Analysis and Molecular Dynamics Simulations of the Compound in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its behavior in a biological environment, such as in complex with a protein or in a lipid bilayer.

An MD simulation of the compound bound to a protein target can reveal the stability of the protein-ligand complex and the key interactions that are maintained over time. It can also show how the ligand and the protein adapt to each other's presence. For example, the phenylethyl group may be observed to be highly flexible, exploring different regions of a hydrophobic pocket, or it may adopt a stable, low-energy conformation. Analysis of the simulation trajectory can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking alone.

MD simulations of quinazoline derivatives complexed with their protein targets have been used to assess the stability of the binding mode predicted by docking and to identify key residues for ligand binding. Such a study on this compound would provide a dynamic picture of its interactions at the atomic level, which is invaluable for understanding its mechanism of action and for guiding further drug design efforts.

Potential Therapeutic Applications and Research Avenues for 4 4 2 Phenylethyl Piperazin 1 Yl Quinazoline Excluding Clinical Human Trial Data

Research Potential in Anticancer Therapy (e.g., targeted therapy concepts)

The quinazoline (B50416) core is a well-established pharmacophore in the design of anticancer agents, with several approved drugs, such as gefitinib (B1684475) and erlotinib, belonging to this class. nih.gov Research into derivatives featuring a 4-piperazinyl substituent, akin to 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline, continues to reveal promising antiproliferative activities. The primary concept behind their anticancer potential lies in targeted therapy, specifically the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and migration.

Numerous studies have synthesized and evaluated series of 4-(piperazin-1-yl)quinazoline derivatives against various human cancer cell lines. These compounds have demonstrated significant cytotoxic effects, often with IC50 values in the micromolar to nanomolar range. nih.govnih.gov The mechanism frequently involves the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are often overexpressed or dysregulated in tumors. mdpi.com For instance, certain substituted thiourea (B124793) quinazoline-based derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2. mdpi.com

Beyond EGFR and VEGFR-2, other kinase targets have been explored. P21-activated kinase 4 (PAK4) is another target for which 2,4-diaminoquinazoline derivatives containing a piperazine (B1678402) or piperidine (B6355638) moiety have been designed as inhibitors, showing suppression of proliferation, migration, and invasion in lung cancer cells (A549). mdpi.com Research has also identified 4-piperazin-1-yl-quinazoline derivatives as potent and selective inhibitors of the platelet-derived growth factor (PDGF) receptor, disrupting key signaling pathways in cancer. nih.gov The broad-spectrum activity and the potential for selective kinase inhibition underscore the significant research potential of this compound class in developing novel targeted anticancer therapies. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Quinazoline-Piperazine Derivatives

Compound ClassTarget Cell LineReported Activity (IC50)Proposed Target/Mechanism
4-(4-Substituted piperazin)-5,6,7-trialkoxy quinazolinesPC3 (Prostate), MGC803 (Gastric), A375 (Melanoma), A549 (Lung)1.3 - 2.9 µMInhibition of ERK1/2 and P38 signaling pathways
N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivativesMCF-7 (Breast)0.16 µM (for most active analog)Cytotoxicity
Quinazoline derivatives with piperazine moietiesA549 (Lung), PC-3 (Prostate)Activity comparable to gefitinibInduction of apoptosis
2,4-diaminoquinazoline derivativesA549 (Lung)Potent inhibitionPAK4 Inhibition

Research Potential in Anticonvulsant Therapy

The quinazoline and quinazolinone scaffolds are recognized for their diverse central nervous system (CNS) activities, including anticonvulsant properties. researchgate.netencyclopedia.pub Research has focused on synthesizing and evaluating various derivatives, including those with piperazine substituents, for their ability to suppress seizures in preclinical models. nih.gov The potential mechanisms of action are often linked to the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition, which is a key pathway for controlling neuronal hyperexcitability. mdpi.com

Studies have utilized standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests, to assess the efficacy of new quinazolinone derivatives. mdpi.comnih.gov The MES model is indicative of a compound's ability to prevent seizure spread, while the scPTZ model is sensitive to drugs that enhance GABAergic transmission. mdpi.com Some synthesized quinazolin-4(3H)-one derivatives have demonstrated moderate to significant anticonvulsant activity in these models, occasionally comparable to standard drugs like diazepam. nih.govmdpi.com The incorporation of a piperazine ring is a common strategy in medicinal chemistry to improve physicochemical properties and biological target interactions, suggesting that derivatives like this compound could be promising candidates for further investigation in this area. galaxypub.co

Table 2: Anticonvulsant Activity of Representative Quinazolinone Derivatives

Compound ClassPreclinical ModelObserved EffectPotential Mechanism
4-Phenyl- ijpras.comresearchgate.netmdpi.comtriazolo[4,3-a]quinazolin-5(4H)-onesMES-induced seizures (mice)Significant oral activity (ED50 = 88.02 mg/kg for most active)Not specified
2,3-disubstituted quinazolin-4(3H)-onesPTZ-induced seizures (mice)Protection against seizures, increased latencyPositive allosteric modulation of GABA-A receptor
3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-onesAnticonvulsant screeningModerate to significant activityNot specified

Research Potential in Anti-Inflammatory Conditions

Quinazoline derivatives have been extensively investigated for their anti-inflammatory properties. encyclopedia.pubnih.gov The inclusion of a piperazine moiety is a recurring theme in the design of novel anti-inflammatory agents. galaxypub.co The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways and suppress the production of pro-inflammatory mediators.

Research has shown that certain piperazine derivatives can reduce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). cncb.ac.cn Similarly, quinoline (B57606) derivatives bearing a piperazine ring have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS). tbzmed.ac.ir In vivo studies using models like carrageenan-induced paw edema in rodents have confirmed the anti-inflammatory potential of this class of compounds, demonstrating a significant reduction in edema and inflammatory cell migration. nih.govtbzmed.ac.ir Given these findings, the this compound structure holds promise for the development of new treatments for a range of inflammatory diseases.

Exploration of Other Emerging Biological Activities (e.g., neuroprotection, antimicrobial)

Beyond the more established areas of research, the quinazoline-piperazine scaffold is being explored for a variety of other biological activities.

Neuroprotection: There is emerging interest in quinazoline and piperazine derivatives for the treatment of neurodegenerative diseases like Parkinson's Disease (PD). Research has focused on developing bifunctional molecules that combine features like dopamine (B1211576) D2/D3 receptor agonism with iron-chelating properties. nih.gov Iron accumulation and oxidative stress are implicated in the pathophysiology of PD, and compounds capable of chelating iron can exert a neuroprotective effect. nih.gov Additionally, quinazoline derivatives have been designed as antagonists for the A2A adenosine (B11128) receptor, a target for neurodegenerative conditions. nih.gov

Antimicrobial Activity: The hybridization of quinazolinone and piperazine structures has yielded compounds with significant antimicrobial and antifungal properties. ijpras.comgalaxypub.co These derivatives have been tested against a panel of pathogenic microbes, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans). ijpras.comgalaxypub.comdpi.com Some compounds have demonstrated potent activity, with minimum inhibitory concentration (MIC) values suggesting their potential as leads for new antimicrobial agents to combat drug-resistant strains. ijpras.comnih.gov The proposed mechanisms can include the inhibition of essential bacterial enzymes like DNA gyrase. mdpi.com

Application as a Chemical Probe or Tool Compound in Fundamental Biological Research

A chemical probe is a small molecule used to study biological systems and processes. Given its activity as a potent and selective inhibitor of specific biological targets, the 4-(piperazin-1-yl)quinazoline scaffold has significant potential for use as a tool compound in fundamental research.

For example, derivatives that selectively inhibit a particular kinase, such as the PDGF receptor, can be used to probe the role of this specific signaling pathway in various cellular processes like proliferation, differentiation, and migration. nih.gov By selectively blocking the activity of a single protein in a complex network, researchers can elucidate its function without the need for genetic manipulation, which can be more time-consuming. Similarly, potent and selective A2A adenosine receptor antagonists from this chemical class can be invaluable tools for studying the role of this receptor in neuronal function and disease. nih.gov The ability to design derivatives with high specificity for their targets makes the this compound framework a valuable starting point for developing chemical probes to dissect complex biological pathways.

Future Directions and Challenges in Academic Research on 4 4 2 Phenylethyl Piperazin 1 Yl Quinazoline

Design and Synthesis of Novel Analogues with Optimized Specificity and Potency

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline. The goal of such synthetic endeavors would be to enhance the compound's specificity towards biological targets and to augment its therapeutic potency. Structure-Activity Relationship (SAR) studies will be pivotal in guiding the molecular modifications. researchgate.net Key areas for structural modification include the quinazoline (B50416) core, the piperazine (B1678402) linker, and the terminal phenylethyl group.

Modification of the Quinazoline Nucleus: Introduction of various substituents (e.g., methoxy, chloro, nitro groups) on the benzene ring of the quinazoline scaffold can significantly influence the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for target proteins. mdpi.comresearchgate.net

Alterations to the Phenylethyl Moiety: Substitution on the phenyl ring of the phenylethyl group could modulate the compound's lipophilicity and pharmacokinetic properties. The length of the ethyl chain could also be varied to optimize interaction with the target's binding pocket.

Table 1: Potential Analogues and Their Rationale for Synthesis

Analogue Modification Rationale
Analogue AAddition of a hydroxyl group to the phenyl ring of the phenylethyl moiety.To potentially introduce a new hydrogen bond interaction with the target protein and improve aqueous solubility.
Analogue BReplacement of the phenylethyl group with a benzyl group.To investigate the influence of the ethyl linker on biological activity.
Analogue CIntroduction of a methoxy group at the 6-position of the quinazoline ring.To enhance selectivity and potency, as seen in other quinazoline-based inhibitors. mdpi.com
Analogue DSubstitution of the piperazine ring with a homopiperazine ring.To alter the conformational flexibility of the linker region.

The synthesis of these novel analogues will likely follow established synthetic routes for quinazoline derivatives, often involving the reaction of a 4-chloroquinazoline precursor with the appropriate substituted piperazine. mdpi.comekb.eg

Comprehensive Elucidation of Undiscovered Biological Mechanisms

A significant challenge and a key area for future research is the comprehensive elucidation of the biological mechanisms of action for this compound. The quinazoline scaffold is present in numerous compounds with diverse mechanisms, including but not limited to, kinase inhibition, receptor antagonism, and interaction with DNA structures. nih.govacs.orgnih.gov

Initial steps in this direction would involve broad-spectrum screening against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Given that many 4-piperazinyl-quinazoline derivatives exhibit activity as kinase inhibitors, a particular focus on this target class would be warranted. nih.govnih.gov For instance, related compounds have shown inhibitory activity against platelet-derived growth factor receptor (PDGFR). nih.gov

Further mechanistic studies could involve:

Cell-based assays to identify the signaling pathways affected by the compound.

Target deconvolution methods , such as affinity chromatography or proteomic approaches, to identify the direct binding partners of the molecule.

In silico molecular docking studies to predict potential binding modes with hypothesized targets. ukaazpublications.com

Optimization of Preclinical Efficacy in Relevant Disease Models

Assuming the discovery of a promising biological activity, the subsequent research direction would focus on optimizing the preclinical efficacy of this compound or its optimized analogues in relevant disease models. The broad therapeutic potential of quinazoline derivatives suggests that this compound could be investigated in the context of various pathologies, including cancer, inflammatory disorders, and infectious diseases. researchgate.netnih.govresearchgate.net

Table 2: Potential Preclinical Models for Efficacy Testing

Therapeutic Area In Vitro Model In Vivo Model
OncologyHuman cancer cell lines (e.g., A549, MCF-7)Xenograft mouse models
InflammationLipopolysaccharide (LPS)-stimulated macrophagesCarrageenan-induced paw edema in rats
Neurological DisordersNeuronal cell culturesAnimal models of Parkinson's or Alzheimer's disease
Infectious DiseasesMicrobial or parasitic culturesMurine models of infection

Challenges in this phase of research include optimizing the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties to ensure adequate drug exposure at the site of action.

Addressing Research Gaps and Exploring Uncharted Biological Interactions

A fundamental research gap is the near-complete absence of published data on the specific biological activities of this compound. Future research should aim to fill this void through systematic screening and profiling. Beyond the more commonly investigated therapeutic areas for quinazolines, there is an opportunity to explore uncharted biological interactions.

This could involve screening the compound against less conventional target classes or in disease models that are not typically associated with quinazoline derivatives. The diverse biological activities reported for the quinazoline scaffold suggest that novel and unexpected therapeutic applications may be uncovered. nih.govresearchgate.net

Integration of Multi-Omics Data in Research on the Compound's Biological Effects

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. This involves the systematic analysis of large-scale biological data sets, including genomics, transcriptomics, proteomics, and metabolomics.

For instance, transcriptomic analysis (e.g., RNA-seq) of cells treated with the compound could reveal changes in gene expression that provide clues about its mechanism of action. elifesciences.org Proteomic studies could identify changes in protein expression and post-translational modifications, offering further insights into the affected cellular pathways. Metabolomic profiling could uncover alterations in cellular metabolism induced by the compound.

The integration of these multi-omics datasets can provide a comprehensive picture of the compound's cellular impact, aiding in mechanism of action studies, biomarker discovery, and the identification of potential off-target effects.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling 2-(thiophen-2-yl)quinazoline derivatives with substituted piperazines. Key steps include:

  • Buchwald-Hartwig amination : Use of Pd(PPh₃)₂Cl₂ catalyst under argon, with 1,4-dioxane/water solvent systems and reflux conditions (16–24 hours) .
  • Deprotection : Removal of tert-butoxycarbonyl (Boc) groups using HCl/CHCl₃ mixtures .
  • Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Storage : Keep in airtight containers at -20°C in a dry, dark environment to prevent hydrolysis or photodegradation .
  • Safety : Use PPE (gloves, goggles), fume hoods, and avoid contact with oxidizers due to potential toxic fume release (e.g., NOₓ, CO) .

Q. What spectroscopic techniques are used for structural confirmation?

  • Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
  • LC/MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 486.02 [M+1]⁺ for derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer :

  • Assay standardization : Validate cell lines (e.g., HEK-293 for receptor binding) and control for pH/temperature variations .
  • Structural analysis : Compare crystallographic data (e.g., chair conformations of piperazine rings) to confirm active conformers .
  • Dose-response studies : Use IC₅₀/EC₅₀ curves to assess potency discrepancies .

Q. What computational strategies predict the compound’s binding affinity to serotonin receptors?

  • Answer :

  • Molecular docking : Utilize software like AutoDock Vina with receptor PDB IDs (e.g., 5-HT₁A: 7EKG) and validate using crystallographic hydrogen-bonding patterns (e.g., N–H···O interactions in ) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How does substituent variation on the quinazoline core affect pharmacological activity?

  • Answer :

  • Electron-withdrawing groups (e.g., -Cl at position 7): Enhance 5-HT₁A receptor binding (Kᵢ = 12 nM vs. 45 nM for unsubstituted analogs) .
  • Piperazine modifications : N-Sulfonyl groups (e.g., 4-chlorophenylsulfonyl) improve metabolic stability in microsomal assays .

Methodological Challenges

Q. What purification techniques optimize yield for hydrophobic derivatives?

  • Answer :

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60→95% ACN over 20 min) .
  • Recrystallization : Ethanol/water (7:3) mixtures for high-purity crystals (>99%) .

Q. How to mitigate byproduct formation during piperazine coupling?

  • Answer :

  • Catalyst optimization : Replace Pd(PPh₃)₂Cl₂ with XantPhos-Pd-G3 for higher coupling efficiency (yield: 85% vs. 60%) .
  • Solvent screening : Switch from 1,4-dioxane to DMAc to reduce dimerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.